Kirromycin - 50935-71-2

Kirromycin

Catalog Number: EVT-272008
CAS Number: 50935-71-2
Molecular Formula: C43H60N2O12
Molecular Weight: 796.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kirromycin, also known as Mocimycin, is a naturally occurring antibiotic produced by various Streptomyces species, including Streptomyces collinus Tü 365 and Streptomyces ramocissimus. [, , ] It belongs to the Elfamycin family of antibiotics. [] Kirromycin's primary significance in scientific research stems from its potent and specific inhibition of bacterial protein synthesis. This characteristic has made it a valuable tool for dissecting the molecular mechanisms underlying protein synthesis in prokaryotes. []

Future Directions
  • Developing Novel Antibiotics: Understanding the detailed interactions between Kirromycin and EF-Tu can inform the design of novel antibiotics that target bacterial protein synthesis with enhanced efficacy and specificity. []
  • Exploring Anti-Wolbachia Activity: Recent research has identified Kirromycin congeners with potent anti-Wolbachia activity, opening up avenues for developing novel treatments for filarial nematode infections. []
  • Investigating Specialized EF-Tu Functions: The discovery of multiple tuf genes in Streptomyces species, including those encoding Kirromycin-resistant EF-Tu variants, suggests the existence of specialized EF-Tu functions beyond canonical translation. Further research using Kirromycin as a tool can help unravel these functions and their implications for bacterial physiology and antibiotic resistance. [, , ]

Aurodox

    Pulvomycin

    • Compound Description: Pulvomycin is another antibiotic that targets EF-Tu and inhibits protein synthesis. Although it shares the same cellular target as kirromycin, it interacts with a distinct binding site on EF-Tu [].
    • Relevance: Research often compares pulvomycin and kirromycin to understand the different mechanisms by which antibiotics can target the same protein. Studies have shown that bacteria can develop resistance to both antibiotics simultaneously, indicating distinct resistance mechanisms [, , ].

    GE2270A

    • Compound Description: GE2270A is an antibiotic that also targets EF-Tu and disrupts bacterial protein synthesis. Like pulvomycin, it binds to a distinct site on EF-Tu compared to kirromycin [].
    • Relevance: GE2270A is often included in studies investigating the spectrum of antibiotic resistance in bacteria. Interestingly, some bacterial strains resistant to kirromycin also exhibit resistance to GE2270A, indicating potential cross-resistance mechanisms [, ].

    Kirromycin Oxime

    • Compound Description: Kirromycin oxime is a synthetic derivative of kirromycin. This compound has been used to study the structure-activity relationship of kirromycin and investigate the role of specific functional groups in its interaction with EF-Tu [].

    Aurodox 2,4-dinitrophenylhydrazone

    • Compound Description: Aurodox 2,4-dinitrophenylhydrazone is another synthetic derivative of aurodox, a close analog of kirromycin. Like kirromycin oxime, it was developed to investigate the importance of the keto function in aurodox for its interaction with EF-Tu [].

    Efrotomycin

    • Compound Description: Efrotomycin is a naturally occurring antibiotic produced by Streptomyces lactamdurans. It belongs to the same family of antibiotics as kirromycin and shares a similar mechanism of action by targeting EF-Tu [, ].
    • Relevance: Efrotomycin is relevant because it highlights the existence of naturally occurring resistance mechanisms to kirromycin-type antibiotics. S. lactamdurans, the producer of efrotomycin, possesses an EF-Tu variant that is resistant to the inhibitory effects of both efrotomycin and kirromycin [].

    Kirrothricin

    • Compound Description: Kirrothricin is another naturally occurring antibiotic that inhibits bacterial protein synthesis by targeting EF-Tu. It is produced by Streptomyces cinnamomeus and is structurally related to kirromycin [].
    • Relevance: Similar to efrotomycin, kirrothricin exemplifies a natural resistance mechanism. S. cinnamomeus produces a variant of EF-Tu that is resistant to kirrothricin, highlighting the ability of antibiotic-producing organisms to evade self-toxicity [].
    • Compound Description: Phenelfamycin A is a kirromycin analog that lacks the pyridone ring present in kirromycin, aurodox, and efrotomycin. This difference provides insights into the structure-activity relationships of kirromycin analogs [].

    Unphenelfamycin

    • Compound Description: Unphenelfamycin is another kirromycin analog that lacks the pyridone ring. Similar to phenelfamycin A, it provides further evidence that the pyridone ring is not essential for the inhibitory activity of this class of antibiotics [].
    • Relevance: Unphenelfamycin, like phenelfamycin A, exhibits activity against EF-Tu but with potentially different potencies or binding characteristics compared to kirromycin. This emphasizes the role of specific structural motifs in the interaction with EF-Tu and the development of antibiotic resistance [].

    L-681,217

    • Compound Description: L-681,217 is a synthetic kirromycin analog that lacks the pyridone ring, similar to phenelfamycin A and unphenelfamycin. It further expands the structure-activity relationship studies for kirromycin analogs and helps define the minimal structural requirements for EF-Tu inhibition [].
    Source and Classification

    Kirromycin is classified as a polyketide antibiotic, a group that includes various compounds synthesized by bacteria through polyketide synthases. It is specifically produced by Streptomyces collinus, which is part of the larger Streptomyces genus known for its diverse array of bioactive secondary metabolites. The classification of kirromycin as an antibiotic places it within the broader category of antimicrobial agents used to combat bacterial infections .

    Synthesis Analysis

    Methods and Technical Details

    The biosynthesis of kirromycin involves a complex assembly line mechanism facilitated by a hybrid polyketide synthase/nonribosomal peptide synthetase system. The genes involved in this process include:

    • kirAI-kirAVI: These genes encode the enzymatic machinery necessary for synthesizing kirromycin.
    • Tailoring Enzymes: Additional genes such as kirM, kirHVI, and others play roles in modifying the core structure of kirromycin to produce its final form.

    Recent studies utilized in silico analysis and feeding experiments with labeled precursors (e.g., [U-13C3(15)N]beta-alanine) to elucidate the biosynthetic pathway, confirming that β-alanine serves as a precursor for the pyridone moiety in kirromycin .

    Molecular Structure Analysis

    Structure and Data

    Kirromycin's molecular structure is characterized by its complex linear arrangement, which includes multiple functional groups that contribute to its biological activity. Structural analyses have revealed that kirromycin binds specifically to EF-Tu, interfering with its function during protein synthesis. The detailed molecular structure has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to elucidate its intricate configuration .

    Chemical Reactions Analysis

    Reactions and Technical Details

    The primary chemical reaction involving kirromycin is its interaction with EF-Tu, where it acts as an inhibitor of protein synthesis. Kirromycin binds to the GTP-bound form of EF-Tu, preventing the conformational changes necessary for peptide bond formation on the ribosome. This interaction effectively halts the translation process, leading to bacteriostatic effects against susceptible bacteria. Studies have quantified this binding affinity and characterized the resistance mechanisms that some bacterial strains develop against kirromycin through mutations in EF-Tu .

    Mechanism of Action

    Process and Data

    The mechanism of action of kirromycin hinges on its ability to bind to EF-Tu, specifically at the interface between domains 1 and 3 of the protein when in its GTP-bound state. This binding disrupts the conformational switch required for GTP hydrolysis, thereby inhibiting the delivery of aminoacyl-tRNA to the ribosome. As a result, protein synthesis is effectively blocked, leading to cell growth inhibition. Research has demonstrated that mutations in EF-Tu can confer resistance to kirromycin by either reducing its binding affinity or facilitating antibiotic release during translation .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Kirromycin exhibits several notable physical and chemical properties:

    • Molecular Formula: C₁₈H₁₉N₃O₄
    • Molecular Weight: Approximately 341.36 g/mol
    • Solubility: Kirromycin is soluble in organic solvents but has limited solubility in water.

    These properties are essential for understanding how kirromycin interacts with biological systems and can influence its efficacy as an antibiotic .

    Applications

    Scientific Uses

    Kirromycin's primary application lies in microbiological research and antibiotic development. It serves as a valuable tool for studying protein synthesis mechanisms in bacteria and has potential therapeutic applications against bacterial infections, particularly those caused by resistant strains. Additionally, understanding kirromycin's biosynthetic pathway may lead to the discovery of novel derivatives with enhanced antibacterial properties or reduced toxicity .

    Biosynthesis and Genetic Regulation

    Gene Cluster Architecture in Streptomyces collinus Tü 365

    Characterization of the 82 kb Kirromycin Biosynthetic Gene Cluster (BGC)

    Table 1: Core Genes in the Kirromycin Biosynthetic Gene Cluster

    GeneProduct/FunctionEvidenceDomain Architecture (if applicable)
    kirPSfp-type phosphopantetheinyl transferaseGene inactivationN/A
    kirAI-AVIPolyketide synthases (trans-AT and cis-AT types)Domain analysis, gene inactivationKS, KR, DH, ER, ACP
    kirBNon-ribosomal peptide synthetaseFeeding studies, domain analysisC, A, PCP
    kirDAspartate-α-decarboxylaseComplementation of E. coli mutantsPyruvoyl-dependent decarboxylase
    kirCI/CIIDiscrete acyltransferasesIn vitro activity assaysMalonyl/ethylmalonyl transferase
    kirHIDieckmann cyclaseHeterologous expressionPyridone cyclase
    kirMSAM-dependent methyltransferaseMutant analysis, NMRMethyltransferase

    Modular Organization of Trans-AT/Cis-AT Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS)

    Role of kirP in Phosphopantetheinyl Transferase-Mediated Carrier Protein Activation

    The kirP gene encodes a dedicated Sfp-type phosphopantetheinyl transferase that activates both acyl carrier protein (ACP) domains of the PKS and peptidyl carrier protein (PCP) domains of the NRPS [3] [8]. KirP catalyzes the transfer of the 4'-phosphopantetheine moiety from coenzyme A to conserved serine residues on carrier proteins, converting them from inactive apo-forms to active holo-forms [8]. This activation is essential for module functionality as demonstrated by the complete loss of kirromycin production in ΔkirP mutants [8]. Notably, most PKS/NRPS clusters rely on primary metabolism phosphopantetheinyl transferases, but kirromycin biosynthesis requires KirP specifically encoded within its BGC, suggesting specialized adaptation to its hybrid megasynthetase [8].

    Ethylmalonyl-CoA Supply and Precursor Integration

    Enzymatic Pathways for β-Alanine Biosynthesis via kirD-Encoded Aspartate-α-Decarboxylase

    β-alanine serves as the essential precursor for the pyridone moiety of kirromycin and is synthesized through a specialized pathway encoded within the BGC [1] [6]. The kirD gene encodes an aspartate-α-decarboxylase (ADC) that catalyzes the decarboxylation of L-aspartate to β-alanine [1] [6]. Although bacteria typically possess a primary metabolic ADC (PanD) for coenzyme A biosynthesis, S. collinus Tü 365 retains two ADC isoforms: the housekeeping PanD and the kirromycin-specific KirD [1] [6]. Phylogenetic analysis reveals that KirD clusters with ADCs from Mycobacteria and Corynebacteria (65% identity to Corynebacterium amycolatum PanD), while PanD groups with streptomycete ADCs [6]. Functional characterization confirms that kirD inactivation reduces kirromycin production to trace levels, which can be partially restored by β-alanine supplementation [6]. Heterologous expression of kirD in E. coli ADC mutants rescues β-alanine auxotrophy and restores growth in minimal medium [1] [6]. In vitro assays with purified KirD demonstrate its specific decarboxylase activity, converting aspartate to β-alanine as confirmed by gas chromatography-mass spectrometry [6].

    Functional Analysis of kirCI and kirCII in Extender Unit Provision

    Extender unit diversity is achieved through discrete acyltransferases KirCI and KirCII, which supply malonyl-CoA and ethylmalonyl-CoA, respectively, to the trans-AT PKS modules [2] [3] [5]. KirCI specifically recognizes and transfers malonyl-CoA to ACP domains in modules 1, 3, 4, 5, 7, 9, 10, 11, 12, 13, and 15 [3] [5]. In contrast, KirCII is highly specific for ethylmalonyl-CoA and loads this extender unit exclusively onto module 8's ACP domain [3] [5]. This precise targeting is mediated by specific protein-protein interactions between KirCII and the ACP of module 8 [3]. The ethylmalonyl-CoA precursor itself derives from crotonyl-CoA through the action of crotonyl-CoA carboxylase/reductase encoded by kirN [3]. Deletion of kirN significantly reduces kirromycin production by limiting ethylmalonyl-CoA availability, demonstrating the critical role of this auxiliary enzyme in extender unit supply [3].

    Table 2: Discrete Acyltransferases in Kirromycin Biosynthesis

    EnzymeSubstrate SpecificityTarget ModulesFunctional EvidenceImpact of Inactivation
    KirCIMalonyl-CoAModules 1, 3, 4, 5, 7, 9, 10, 11, 12, 13, 15In vitro activity assays, protein interaction studiesLoss of malonyl extension at target sites
    KirCIIEthylmalonyl-CoAModule 8 exclusivelyKinetic analysis, ACP recognition studiesAbsence of ethyl branch at C-18
    KirNCrotonyl-CoA → Ethylmalonyl-CoAPrecursor supply pathwayGene deletion, metabolic profiling70-90% reduction in kirromycin yield

    Tailoring Reactions and Post-PKS/NRPS Modifications

    Role of kirM, kirHVI, kirOI, and kirOII in Hydroxylation, Methylation, and Cyclization

    After assembly of the linear chain, kirromycin undergoes extensive enzymatic tailoring to achieve its bioactive conformation [3] [7]. Gene inactivation studies combined with HPLC-HRMS and NMR analyses have elucidated specific functions:

    • KirOI and KirOII: These cytochrome P450 hydroxylases introduce hydroxyl groups at C-16 and C-30, respectively. ΔkirOI mutants produce 16-deoxy-kirromycin, while ΔkirOII mutants yield 30-deoxy-kirromycin [3] [7].
    • KirM: A SAM-dependent O-methyltransferase that methylates the oxygen at O-42 (goldinonic acid moiety). ΔkirM mutants accumulate demethylkirromycin, confirmed through MS/MS fragmentation patterns and NMR analysis [3] [7].
    • KirHVI: A dehydrogenase responsible for introducing the Δ⁵,⁶ double bond in the pyridone ring. ΔkirHVI mutants produce dihydrokirromycin, containing a saturated pyridone ring [3] [7].

    These tailoring steps are sequential and essential for biological activity, as evidenced by the reduced antibacterial potency of intermediates accumulated in mutant strains [3] [7].

    Pyridone Ring Formation Catalyzed by kirHI-Encoded Dieckmann Cyclase

    The pyridone ring formation represents the final step in chain release from the megasynthetase and is mediated by kirHI, which encodes a specialized Dieckmann cyclase [2] [3] [5]. KirHI catalyzes an intramolecular Claisen condensation that releases the fully elongated chain from the PKS/NRPS assembly while simultaneously forming the characteristic pyridone heterocycle [3] [5]. This mechanism involves nucleophilic attack by the β-alanine nitrogen on the carbonyl carbon of the thioester-bound polyketide chain, followed by dehydration to aromatize the ring [3] [5]. KirHI belongs to a newly discovered family of Dieckmann cyclases involved in tetramic acid and pyridone scaffold biosynthesis, representing an alternative to thioesterase-mediated chain release in other PKS/NRPS systems [3] [5]. The absence of a classical thioesterase domain in the kirromycin cluster underscores the specialized function of KirHI in both chain release and heterocycle formation [3] [5].

    Table 3: Tailoring Enzymes and Their Functions in Kirromycin Maturation

    EnzymeTypeReaction CatalyzedProduct in MutantStructural Confirmation
    KirOICytochrome P450 hydroxylaseC-16 hydroxylation16-Deoxy-kirromycin2D-NMR (COSY, HMBC)
    KirOIICytochrome P450 hydroxylaseC-30 hydroxylation30-Deoxy-kirromycin2D-NMR (COSY, HMBC)
    KirMSAM-dependent methyltransferaseO-42 methylationDemethylkirromycinMS/MS fragmentation
    KirHVIDehydrogenaseΔ⁵,⁶ bond formationDihydrokirromycinNMR, UV spectroscopy
    KirHIDieckmann cyclasePyridone ring formation/chain releaseAcyclic intermediateLC-MS, heterologous expression

    Properties

    CAS Number

    50935-71-2

    Product Name

    Kirromycin

    IUPAC Name

    (2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide

    Molecular Formula

    C43H60N2O12

    Molecular Weight

    796.9 g/mol

    InChI

    InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9+,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1

    InChI Key

    HMSYAPGFKGSXAJ-GFNGQHCCSA-N

    SMILES

    CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

    Solubility

    Soluble in DMSO

    Synonyms

    Kirromycin

    Canonical SMILES

    CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

    Isomeric SMILES

    CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O)O

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